Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-

Description

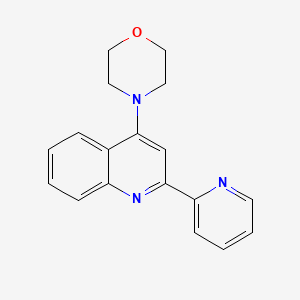

Quinoline derivatives are prominent in medicinal chemistry due to their structural versatility and bioactivity. The compound 4-(4-morpholinyl)-2-(2-pyridinyl)quinoline features a quinoline core substituted at position 4 with a morpholine ring and at position 2 with a pyridinyl group.

Properties

CAS No. |

133698-98-3 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

4-(2-pyridin-2-ylquinolin-4-yl)morpholine |

InChI |

InChI=1S/C18H17N3O/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |

InChI Key |

FHGLROTYMYQNCC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Initial Condensation with Carbonyl Derivatives

In the first step, 2-aminopyridine reacts with a substituted aldehyde or ketone under acidic or basic conditions. For example, the Pfitzinger reaction—a classical method for quinoline synthesis—employs isatin derivatives and ketones like 4-bromoacetophenone in refluxing ethanol with a base such as sodium hydroxide. This step forms a quinoline-4-carboxylic acid intermediate, which is critical for subsequent functionalization.

Catalytic Systems and Reaction Optimization

Recent advances focus on enhancing yield and reducing reaction times through catalytic systems.

Magnetic Nanoparticle Catalysts

Ionically tagged magnetic nanoparticles, such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, have been employed in quinoline syntheses. These catalysts enable solvent-free reactions at 80°C, achieving yields exceeding 85% for analogous 2-aryl-quinoline-4-carboxylic acids. Key advantages include:

Acid-Catalyzed Esterification and Hydrazide Formation

Following cyclization, the carboxylic acid intermediate is often converted to an ester (e.g., ethyl ester) using concentrated sulfuric acid in ethanol. Subsequent treatment with hydrazine hydrate yields the carbohydrazide derivative, a versatile precursor for further functionalization.

Industrial-Scale Synthesis and Process Refinement

Industrial protocols prioritize cost-effectiveness and scalability. A patented method for related quinoline derivatives involves:

Phase-Transfer Catalysis

-

Reactor Setup : A mixture of 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine and acid chloride derivatives is agitated at 20–30°C for 3 hours.

-

Phase Separation : The aqueous phase is discarded, and the organic phase is washed with water to remove impurities.

-

Crystallization : Ethanol or ethyl acetate is used for recrystallization, achieving >95% purity.

Solvent and Temperature Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol/DMF | Water-Ethanol Mixtures |

| Temperature | 80°C | 25–30°C (phase separation) |

| Catalyst Loading | 10 mg/g substrate | 5–7 wt% |

Functional Group Modifications and Hybridization

Post-cyclization modifications are critical for introducing the pyridine and morpholine moieties.

Pyridine Substitution

The 2-pyridinyl group is incorporated via Suzuki-Miyaura coupling or direct nucleophilic substitution. For example, palladium-catalyzed cross-coupling between quinoline halides and pyridine boronic acids achieves regioselective substitution.

Morpholine Integration

Morpholine is typically introduced using:

-

Nucleophilic Aromatic Substitution : Quinoline-4-chloride reacts with morpholine in DMF at 100°C.

-

Buchwald-Hartwig Amination : Transition-metal catalysts enable C–N bond formation under milder conditions (60–80°C).

Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods ensure compound integrity:

Spectroscopic Validation

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective electrophilic substitution at positions activated by electron-donating groups. For example:

-

Nitration : Reacts with nitric acid in concentrated sulfuric acid at 0–5°C to yield 5-nitro derivatives.

-

Sulfonation : Forms sulfonic acid derivatives at position 3 under mild conditions (H₂SO₄, 40°C) .

Key Mechanistic Features:

-

The morpholine and pyridine substituents modulate electron density, directing electrophiles to specific positions.

-

Steric effects from substituents influence reaction rates and regioselectivity .

Nucleophilic Substitution

The chlorine atom in related 4-chloroquinoline derivatives (e.g., 4-chloro-2-morpholinoquinoline) is highly reactive toward nucleophiles:

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Pyrrolo[3,4-b]quinolinone Synthesis : Heating with formamide and formic acid induces cyclization via an intermediate N-((2-chloroquinolin-3-yl)methylene)formamide, followed by HCl elimination .

-

Pyranone Formation : Reacts with 4-hydroxycoumarin derivatives under catalytic conditions (l-proline) to yield pyrano[3,2-c]chromenones .

Electrochemical Reactions

Electrochemical coupling with morpholine under Cu(OAc)₂ catalysis produces aminoquinoline derivatives:

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| CH₂Cl₂, Cu(OAc)₂, RT | 4-Aminoquinoline N-oxide | 82% | Deoxygenates to aminoquinoline | |

| CH₃CN, 1.5 V, 4 h | 2-Aminoquinoline N-oxide | 75% | Controlled by electrolysis time |

Cross-Coupling Reactions

The pyridine and morpholine groups enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd catalysis .

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the morpholine moiety can undergo N-oxidation under strong oxidants (e.g., H₂O₂/CH₃COOH) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to tetrahydroquinoline while preserving substituents .

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-Aminoquinoline | Enhanced nucleophilic substitution at C4 | Lacks morpholine’s steric hindrance |

| 8-Hydroxyquinoline | Chelation-driven reactivity with metals | Hydroxy group enables coordination |

| 2-Pyridylquinoline | Similar cross-coupling activity | Reduced solubility in polar solvents |

Mechanistic Insights

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. Specific studies have demonstrated the ability of compounds similar to 4-(4-morpholinyl)-2-(2-pyridinyl)- to act as PIM-1/2 kinase inhibitors, which are crucial in cancer treatment strategies .

- Anticonvulsant Effects : Some quinoline derivatives have been evaluated for their anticonvulsant activity, suggesting potential use in treating epilepsy.

Anticancer Activity

A study focused on designing new quinoline-pyridine hybrids as PIM-1/2 kinase inhibitors demonstrated that compounds derived from this class showed promising anticancer activity. In vitro assays indicated that specific modifications to the quinoline structure significantly improved binding affinity and inhibitory potency against cancer cells .

Antimalarial Activity

Another significant application is in antimalarial research. Quinoline derivatives have been explored for their efficacy against Plasmodium falciparum, the causative agent of malaria. A related study highlighted the discovery of a quinoline-4-carboxamide derivative that exhibited potent antiplasmodial activity and a novel mechanism of action involving the inhibition of translation elongation factor 2 in P. falciparum .

Comparative Analysis of Related Compounds

The following table summarizes various quinoline derivatives and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoline | Basic quinoline structure | Antimicrobial, anticancer |

| 4-Aminoquinoline | Amino group at position 4 | Antibacterial, antimalarial |

| 2-Pyridylquinoline | Pyridine substituent at position 2 | Anticancer |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antiviral |

| Quinazoline | Fused benzene and diazine ring | Anticonvulsant |

| Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- | Morpholine and pyridine substitutions | Antimicrobial, anticancer, anticonvulsant |

Mechanism of Action

The mechanism of action of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is likely related to its ability to interact with specific molecular targets. This may include binding to enzymes, receptors, or DNA, thereby modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substitutions at positions 2 and 4 exhibit diverse physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Yield inferred from similar quinoline syntheses .

Key Observations:

Substituent Effects on Bioactivity: Morpholine at Position 4: Enhances solubility and bioavailability. For instance, 4-(6-chloro-2-pyrrolidinylquinolin-4-yl)morpholine showed improved pharmacokinetic profiles compared to non-morpholine derivatives . Pyridinyl at Position 2: Facilitates metal chelation, which is critical in anticancer agents. Pyridinyl-substituted quinolines demonstrated higher binding affinity to kinase enzymes than phenyl analogs .

Antimicrobial Activity: 4-Hydroxyquinolin-2(1H)-ones (e.g., 6-methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde) exhibited MIC values of 8–32 µg/mL against E. coli and S. aureus, whereas morpholine/pyridinyl derivatives showed broader spectra due to improved membrane penetration .

Anticancer Potential: 2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide inhibited cancer cell proliferation (IC₅₀ = 1.2–3.5 µM) by targeting topoisomerase II, while morpholine-containing analogs displayed lower cytotoxicity (IC₅₀ = 5–10 µM) but higher selectivity .

Biological Activity

Quinoline derivatives, including Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, as well as its mechanisms of action.

Overview of Quinoline Derivatives

Quinoline is a bicyclic compound known for its pharmacological versatility. The structural modifications in quinoline derivatives often enhance their biological activities. The specific compound , Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- , combines a morpholine and a pyridine moiety, which may influence its interactions with biological targets.

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties . Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

- Case Study : A study reported that certain quinoline derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibacterial agents .

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of active research.

- Mechanism of Action : Quinoline compounds are known to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and inhibition of oncogenic signaling pathways.

- Case Studies :

Anticonvulsant Activity

Quinoline derivatives also exhibit anticonvulsant properties, making them candidates for neurological applications.

- Mechanism of Action : These compounds may modulate neurotransmitter systems or ion channels involved in neuronal excitability.

- Research Findings : In animal models, quinoline derivatives showed significant reductions in seizure frequency and duration when tested against induced seizures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives:

Q & A

Q. What are the optimal synthetic routes for Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-, and what reaction conditions yield the highest purity?

The synthesis of quinoline derivatives often involves coupling reactions or cyclization strategies. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base has been used to couple quinoline carboxylic acids to heterocyclic amines, achieving yields up to 59% under mild conditions . Alternatively, the Vilsmeier-Haack reaction (using POCl₃ and DMF) enables formylation of the quinoline core, which can be further functionalized with nucleophiles like pyridinone or morpholine derivatives . Purification via reverse-phase HPLC with gradients (e.g., water/acetonitrile + 0.1% TFA) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while high-resolution MS (HRMS) ensures precise mass matching. For example, quinoline derivatives with morpholinyl groups exhibit distinct aromatic proton signals in ¹H NMR (δ 6.8–8.5 ppm) and carbonyl carbons in ¹³C NMR (δ 160–180 ppm) . Infrared (IR) spectroscopy can identify functional groups like C=O stretches (~1650 cm⁻¹) .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

Common side reactions include incomplete coupling (due to steric hindrance) and oxidation of sensitive groups (e.g., thiadiazoles). Using excess PyBOP (1.5 equiv) and rigorous exclusion of moisture minimizes coupling failures . For oxidation-prone intermediates, inert atmospheres (N₂/Ar) and low-temperature storage are recommended. Chromatographic purification (e.g., silica gel or preparative HPLC) effectively removes byproducts like unreacted starting materials .

Advanced Research Questions

Q. How do substituents on the quinoline core influence its biological activity?

Substituents like morpholinyl and pyridinyl groups enhance interactions with biological targets. For instance, 4-(1-adamantyl)quinoline derivatives exhibit potent antituberculosis activity due to hydrophobic interactions with mycobacterial enzymes . Similarly, electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while methoxy groups increase solubility and membrane permeability . Structure-activity relationship (SAR) studies using analogues with varied substituents (e.g., morpholinyl vs. piperazinyl) can identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activities of similar quinoline derivatives?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. For example, conflicting IC₅₀ values for antiproliferative activity may be resolved by standardizing assays (e.g., MTT vs. ATP-based viability tests) and validating purity via HPLC (>95%) . Meta-analyses of published data, accounting for structural variations (e.g., substitution patterns), can clarify trends .

Q. What strategies improve the solubility of morpholinyl-substituted quinolines for in vitro assays?

Introducing hydrophilic groups (e.g., hydroxyl, carboxylic acid) or formulating with solubilizing agents (e.g., DMSO/PEG mixtures) enhances aqueous solubility. For instance, 4-Dodecylmorpholine derivatives exhibit improved solubility in lipid-rich media, facilitating cellular uptake . Co-solvent systems (e.g., 10% DMSO in PBS) are widely used for in vitro testing, though cytotoxicity controls are necessary .

Q. What computational methods predict the binding affinity of this compound to protein targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like kinases or GPCRs. Parameters such as LogD (lipophilicity) and polar surface area (PSA) correlate with membrane permeability and target engagement . Free-energy perturbation (FEP) calculations refine binding affinity predictions by quantifying substituent effects (e.g., morpholinyl vs. thiomorpholinyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.